molecular formula C13H17BrN2O3S B4396599 N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

Cat. No.: B4396599
M. Wt: 361.26 g/mol
InChI Key: IWPYXXZXFLUZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(4-Bromophenyl)sulfonyl]-N-cyclopropyl-N²-ethylglycinamide is a synthetic sulfonamide derivative featuring a glycinamide backbone modified with a 4-bromophenyl sulfonyl group, an ethyl substituent at the N² position, and a cyclopropyl group at the N-position. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c1-2-16(9-13(17)15-11-5-6-11)20(18,19)12-7-3-10(14)4-8-12/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPYXXZXFLUZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide typically involves multiple steps, including the formation of the bromophenyl sulfonyl group and the subsequent coupling with cyclopropyl and ethylglycinamide groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and ethylglycinamide moieties may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The presence and position of halogen or alkoxy groups on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Phenyl Substituents Key Features Reference
N²-[(4-Bromophenyl)sulfonyl]-N-cyclopropyl-N²-ethylglycinamide C₁₃H₁₈BrN₂O₃S (inferred) 4-bromo Bromine enhances lipophilicity; cyclopropyl group may improve metabolic stability.
N²-[(3-Chloro-4-ethoxyphenyl)sulfonyl]-N²-ethyl-N-(2-hydroxyethyl)glycinamide C₁₄H₂₁ClN₂O₅S 3-chloro, 4-ethoxy Ethoxy group increases solubility; chlorine contributes to enzyme inhibition.
N-(3-Bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide C₁₅H₁₅BrNO₄S 3-bromo (acetamide), 4-methoxy Methoxy group enhances hydrogen bonding; bromine may modulate antibacterial activity.
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide C₁₈H₁₇N₅O₆S₂ 4,6-dimethylpyrimidinyl, 2-nitro Nitro group increases reactivity; pyrimidine moiety may target DNA synthesis.

Key Insights :

  • Bromine substituents (as in the target compound) improve membrane permeability compared to chlorine or methoxy groups .
  • Nitro or pyrimidinyl groups (e.g., in ) introduce distinct electronic effects, enhancing antimicrobial potency .

Variations in Sulfonamide and Glycinamide Moieties

Modifications to the sulfonamide linker or glycinamide side chain influence target selectivity and pharmacokinetics:

Compound Name Sulfonamide/Glycinamide Features Biological Activity Reference
Target Compound N-cyclopropyl, N²-ethyl glycinamide Potential enzyme inhibition (inferred from similar structures).
N-[4-(Acetylamino)phenyl]-N²-methyl-N²-[(4-methylphenyl)sulfonyl]glycinamide Acetylamino phenyl, methyl sulfonyl Antibacterial and anticancer activity due to sulfonyl and acetylamino groups.
N-[2-(4-Benzylpiperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide Piperazinyl-oxoethyl side chain Enhanced binding affinity for neurokinin receptors.
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide Ethylidene linker Improved solubility and anti-inflammatory effects.

Key Insights :

  • Cyclopropyl groups (target compound) may reduce metabolic degradation compared to methyl or ethylidene substituents .
  • Piperazinyl or acetylamino side chains (Evidences 5, 7) broaden biological target range but may increase toxicity .

Key Insights :

  • Bromophenyl sulfonyl derivatives exhibit broad-spectrum antimicrobial activity, with biofilm disruption being a notable feature .
  • Pyridinyl or nitro groups (Evidences 11, 12) enhance oxidative stress pathways in cancer cells .

Biological Activity

N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide group and cyclopropyl substitution. The synthetic route often includes starting materials such as 4-bromobenzenesulfonyl chloride and cyclopropyl amine, followed by coupling reactions with ethyl glycine derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium.

  • Inhibition Zones :
    • Staphylococcus aureus: 8 mm
    • Enterococcus faecium: 17 mm

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation was assessed using minimum biofilm inhibitory concentration (MBIC) tests.

  • MBIC Results :
    • Enterococcus faecium: 1.95 µg/mL
    • Staphylococcus aureus: 250 µg/mL

The compound demonstrated exceptional efficacy in preventing biofilm formation, which is crucial in treating chronic infections .

Antioxidant Activity

Antioxidant properties were evaluated using DPPH and ABTS assays. The compound showed moderate antioxidant activity compared to standard agents like ascorbic acid.

  • DPPH Inhibition Rate :
    • N-acylated α-amino acid derivative: 4.70 ± 1.88%

This indicates a potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study highlighted the antimicrobial potential of derivatives containing the sulfonamide moiety, showing that modifications can enhance their activity against resistant bacterial strains .
  • Molecular Modeling Analysis :
    Computational studies have predicted that the structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom was noted to enhance antimicrobial effects .
  • Toxicity Assessment :
    Toxicity studies indicated that while some derivatives exhibited high toxicity at certain concentrations, others remained non-toxic below specified thresholds, suggesting a need for careful dose optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N²-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N²-ethylglycinamide, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis typically involves sulfonylation of the glycinamide core with 4-bromobenzenesulfonyl chloride, followed by cyclopropane ring introduction via nucleophilic substitution. Optimization includes temperature control (0–5°C for sulfonylation) and catalysts like triethylamine to enhance yield . Purity is confirmed via HPLC (>95%) and elemental analysis.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology: Use ¹H/¹³C NMR to resolve cyclopropyl and sulfonyl group environments (δ 1.0–1.5 ppm for cyclopropyl protons; δ 125–135 ppm for sulfonyl carbons). IR confirms sulfonyl S=O stretches (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology: Conduct accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS, focusing on sulfonyl ester hydrolysis or cyclopropane ring opening. Activation energy (Ea) is calculated using the Arrhenius equation .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodology: Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) at 10 µM. For cytotoxicity, employ MTT assays in cancer cell lines (IC₅₀ determination). Dose-response curves (1 nM–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodology: Grow single crystals via vapor diffusion (acetonitrile/water). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL to model cyclopropane puckering and sulfonyl group geometry. Validate with R-factor (<0.05) and electron density maps .

Q. What strategies mitigate contradictory bioactivity data across cell lines or assays?

  • Methodology: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Assess off-target effects via chemoproteomics. Use ANOVA to statistically reconcile variability (p < 0.05) .

Q. How does the 4-bromophenyl substituent influence pharmacokinetic properties?

  • Methodology: Compare logP (octanol/water) and plasma protein binding (PPB) of analogs with/without bromine. Use molecular dynamics simulations to predict metabolic stability (CYP3A4/2D6 interactions). In vivo PK studies in rodents quantify half-life and bioavailability .

Q. What computational methods predict the compound’s binding mode to target proteins?

  • Methodology: Perform molecular docking (AutoDock Vina) using crystallographic protein structures (PDB). Validate with MM-GBSA free energy calculations. Molecular dynamics (100 ns simulations) assess binding stability (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopropyl-N~2~-ethylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.